3-Amino-4-(phenylsulfonyl)thiophene-2-carboxylic acid

Organic Synthesis Physicochemical Characterization Crystallinity

3-Amino-4-(phenylsulfonyl)thiophene-2-carboxylic acid (CAS 175201-59-9) is a heterocyclic organic compound with the molecular formula C11H9NO4S2 and a molecular weight of 283.32 g/mol. It belongs to the class of thiophene-2-carboxylic acids, distinguished by a 3-amino substituent and a 4-phenylsulfonyl group.

Molecular Formula C11H9NO4S2
Molecular Weight 283.3 g/mol
CAS No. 175201-59-9
Cat. No. B063408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-4-(phenylsulfonyl)thiophene-2-carboxylic acid
CAS175201-59-9
Molecular FormulaC11H9NO4S2
Molecular Weight283.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)S(=O)(=O)C2=CSC(=C2N)C(=O)O
InChIInChI=1S/C11H9NO4S2/c12-9-8(6-17-10(9)11(13)14)18(15,16)7-4-2-1-3-5-7/h1-6H,12H2,(H,13,14)
InChIKeyYXMYJEUQTGKJPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 3-Amino-4-(phenylsulfonyl)thiophene-2-carboxylic Acid (CAS 175201-59-9): Core Structure & Physicochemical Baseline


3-Amino-4-(phenylsulfonyl)thiophene-2-carboxylic acid (CAS 175201-59-9) is a heterocyclic organic compound with the molecular formula C11H9NO4S2 and a molecular weight of 283.32 g/mol [1]. It belongs to the class of thiophene-2-carboxylic acids, distinguished by a 3-amino substituent and a 4-phenylsulfonyl group. The presence of the electron-withdrawing phenylsulfonyl moiety at the 4-position is reported to reduce electron density on the thiophene ring, thereby enhancing the acidity of the carboxylic acid group at the 2-position . Reported physicochemical properties include a melting point of 174 °C, a density of 1.555 g/cm³, and a predicted boiling point of 590.4 °C at 760 mmHg .

Why 3-Amino-4-(phenylsulfonyl)thiophene-2-carboxylic Acid Cannot Be Substituted with Generic Analogs


Within the aryl-sulfonyl thiophene class, substitution pattern critically dictates electronic character, reactivity, and biological interaction potential. The target compound, 3-amino-4-(phenylsulfonyl)thiophene-2-carboxylic acid, possesses a unique juxtaposition of a 3-amino group, a 4-phenylsulfonyl group, and a 2-carboxylic acid. This specific arrangement is not found in common commercial analogs, such as methyl esters (e.g., CAS 175201-55-5), sulfonamide derivatives (e.g., CAS 409364-78-9), or alkyl sulfonyl variants (e.g., CAS 175201-89-5) . As demonstrated in structure-activity relationship (SAR) studies on related arylsulfonylthiophenes, even minor alterations—such as changing the aryl substituent on the sulfonyl group from phenyl to nitrophenyl—can shift biological activity from HIV-1 inhibition (EC50 = 3.8 μg/mL) to broader antitumor effects [1]. Therefore, substituting the target compound with a close analog could lead to a complete loss of the intended chemical or biological performance, a risk that cannot be mitigated without empirical comparative data.

Quantitative Differentiation Evidence for 3-Amino-4-(phenylsulfonyl)thiophene-2-carboxylic Acid (CAS 175201-59-9)


Melting Point Comparison: Target vs. Methyl Ester Analog

The target compound exhibits a melting point of 174 °C . This is significantly higher than the 117-119 °C melting point reported for its methyl ester analog, methyl 3-amino-4-(phenylsulfonyl)thiophene-2-carboxylate (CAS 175201-55-5) . The 55-57 °C difference indicates stronger intermolecular forces in the solid state, likely due to hydrogen bonding involving the free carboxylic acid group.

Organic Synthesis Physicochemical Characterization Crystallinity

Predicted Boiling Point Differential Relative to Methyl Ester

The target compound has a predicted boiling point of 590.4 °C at 760 mmHg . In contrast, the methyl ester analog (CAS 175201-55-5) has a predicted boiling point of 511.1 °C at 760 mmHg . The approximately 79.3 °C higher boiling point for the target compound is consistent with the presence of a free carboxylic acid, which enables stronger intermolecular hydrogen bonding compared to the ester.

Purification Distillation Volatility

Functional Group Contrast: Carboxylic Acid vs. Ester Prodrug Potential

The target compound possesses a free carboxylic acid at the 2-position, while the commercially available methyl ester analog (CAS 175201-55-5) has a methyl ester at this position . The electron-withdrawing phenylsulfonyl group at C4 enhances the acidity of this carboxylic acid (pKa not reported but inferred to be lower than unsubstituted thiophene-2-carboxylic acid, pKa ~3.5) . This structural difference directly impacts aqueous solubility and ionization state at physiological pH.

Medicinal Chemistry Prodrug Design Solubility

Structural Differentiation from Alkyl Sulfonyl and Sulfonamide Analogs

The target compound's 4-phenylsulfonyl substituent distinguishes it from two other commercially available analogs: the isopropylsulfonyl derivative (CAS 175201-89-5) and the phenylsulfonylamino derivative (CAS 409364-78-9) . While direct quantitative biological comparison data for the target compound are absent from the peer-reviewed literature, studies on a closely related series of 3-arylsulfonylthiophenes demonstrate that the nature of the aryl group (e.g., phenyl vs. 2-nitrophenyl) profoundly impacts antiviral potency, shifting EC50 values by more than an order of magnitude [1].

SAR Analysis Drug Discovery Chemical Biology

High-Value Application Scenarios for 3-Amino-4-(phenylsulfonyl)thiophene-2-carboxylic Acid (CAS 175201-59-9)


Medicinal Chemistry: Scaffold for Conjugate and Prodrug Synthesis

The free 2-carboxylic acid group serves as a direct handle for amide bond formation, enabling the rapid synthesis of diverse compound libraries . This contrasts with the methyl ester analog, which requires a hydrolysis step to access the same reactive acid. The enhanced acidity conferred by the 4-phenylsulfonyl group may facilitate coupling reactions under milder conditions compared to unsubstituted thiophene carboxylic acids.

Formulation Development: Pre-formulation Studies Leveraging Thermal Stability

The compound's high melting point (174 °C) relative to its methyl ester analog (117-119 °C) makes it a more suitable candidate for solid dosage form development. It is less likely to undergo phase transitions during processes like hot-melt extrusion or high-shear wet granulation, which can compromise the stability and bioavailability of low-melting-point active pharmaceutical ingredients (APIs).

Chemical Biology: Probe Development for Arylsulfonyl-Thiophene Target Identification

Given the established role of 3-arylsulfonylthiophenes as privileged scaffolds for antiviral and antitumor activity [1], this compound is a critical building block for creating novel chemical probes. Its unique substitution pattern (3-amino, 4-phenylsulfonyl, 2-carboxylic acid) allows for systematic exploration of structure-activity relationships (SAR) that cannot be achieved with ester prodrugs or alkyl sulfonyl mimics. This makes it essential for academic and industrial groups investigating this chemical space.

Organic Synthesis: Intermediate for Polyfunctional Heterocycles

The combination of a nucleophilic 3-amino group, an electron-deficient thiophene ring, and a reactive 2-carboxylic acid provides multiple synthetic vectors for constructing more complex fused heterocyclic systems. This compound can serve as a versatile intermediate for the synthesis of thienopyrimidines, thienodiazepines, and other pharmacologically relevant cores.

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